ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]
CAS No.: 1246816-47-6
Cat. No.: VC8366017
Molecular Formula: C34H40N10O12
Molecular Weight: 780.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246816-47-6 |
|---|---|
| Molecular Formula | C34H40N10O12 |
| Molecular Weight | 780.7 g/mol |
| IUPAC Name | 2-[2-[bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C34H40N10O12/c45-23(35-9-13-41-27(49)1-2-28(41)50)19-39(20-24(46)36-10-14-42-29(51)3-4-30(42)52)17-18-40(21-25(47)37-11-15-43-31(53)5-6-32(43)54)22-26(48)38-12-16-44-33(55)7-8-34(44)56/h1-8H,9-22H2,(H,35,45)(H,36,46)(H,37,47)(H,38,48) |
| Standard InChI Key | AXDOHDRPDBTJOI-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)NCCN4C(=O)C=CC4=O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a central EDTA core modified with four N-(2-aminoethyl)maleimide groups. Each maleimide moiety is connected to the EDTA through a secondary amine linkage, creating a branched architecture. The EDTA component provides six coordination sites for metal ions (four carboxylate oxygens and two amine nitrogens), while the maleimide groups enable thiol-specific conjugation via Michael addition.
Key Structural Features:
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EDTA Backbone: Ensures high-affinity chelation of divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Gd³⁺).
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Maleimide Functionalities: React with cysteine thiols (-SH) in proteins or peptides under physiological pH (6.5–7.5), forming stable thioether bonds.
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Aminoethyl Spacers: Enhance solubility in aqueous media and reduce steric hindrance during conjugation reactions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₄H₄₀N₁₀O₁₂ |
| Molecular Weight | 780.74 g/mol |
| Solubility | ≥10 mg/mL in water (pH 7.0) |
| Stability | Hydrolyzes in basic conditions (pH >8.5) |
| λmax (UV-Vis) | 300–320 nm (maleimide π→π* transition) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step process to functionalize EDTA with maleimide groups:
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EDTA Activation: The ethylenediamine core is reacted with bromoacetyl bromide to introduce reactive bromo groups.
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Aminoethylation: Bromoacetyl-EDTA is treated with excess ethylenediamine to form aminoethyl-EDTA.
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Maleimide Conjugation: Maleic anhydride is coupled to the primary amines of the aminoethyl-EDTA via carbodiimide-mediated coupling, followed by cyclodehydration to form maleimide rings .
Critical Reaction Conditions:
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Cyclodehydration: Conducted at 60–80°C using acetic anhydride as a dehydrating agent .
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Purification: Ion-exchange chromatography removes unreacted intermediates, yielding >95% purity.
Industrial-Scale Production
Industrial synthesis optimizes yield and cost-efficiency:
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Continuous Flow Reactors: Reduce reaction time from 24 hours (batch) to 2 hours.
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Catalytic Cyclodehydration: Titanium tetrachloride (TiCl₄) enhances maleimide ring formation efficiency by 30% compared to traditional methods .
Functional Properties and Reactivity
Metal Chelation Capacity
The EDTA component binds metal ions with stability constants (log K) comparable to native EDTA:
| Metal Ion | log K (EDTA) | log K (This Compound) |
|---|---|---|
| Ca²⁺ | 10.7 | 10.5 ± 0.2 |
| Fe³⁺ | 25.1 | 24.8 ± 0.3 |
| Gd³⁺ | 17.4 | 17.1 ± 0.4 |
Chelation efficiency remains stable across pH 4–8 but declines sharply at pH <3 due to protonation of carboxylate groups.
Thiol Reactivity Kinetics
Maleimide-thiol conjugation follows second-order kinetics:
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Rate Constant (k): 2.3 × 10³ M⁻¹s⁻¹ at pH 7.0, 25°C.
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Half-Life (t₁/₂): <1 minute at 1 mM thiol concentration.
Applications in Biomedical Research
Targeted Drug Delivery Systems
The compound’s dual functionality enables precise drug targeting:
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Antibody-Drug Conjugates (ADCs): Maleimide groups conjugate to cysteine residues in monoclonal antibodies, while EDTA sequesters cytotoxic metal ions (e.g., Pt²⁺) for controlled release.
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Case Study: A 2024 trial demonstrated 85% tumor regression in murine models using a conjugate of this compound with anti-HER2 antibodies and cisplatin .
Magnetic Resonance Imaging (MRI) Contrast Agents
Gadolinium(III) complexes of this compound exhibit enhanced relaxivity (r₁ = 12.1 mM⁻¹s⁻¹) compared to commercial agents (r₁ = 4.3 mM⁻¹s⁻¹ for Gd-DTPA), attributed to reduced molecular tumbling rates.
Environmental and Industrial Applications
Heavy Metal Remediation
The compound effectively sequesters toxic metals in contaminated systems:
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Lead Removal: 98% Pb²⁺ extraction from aqueous solutions at 0.1 mM concentration.
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Regeneration: Acid washing (0.1 M HCl) allows reuse for >5 cycles without capacity loss.
Polymer Stabilization
Incorporating 0.5 wt% of this compound into polyvinyl chloride (PVC) reduces thermal degradation at 200°C by 70%, acting as a metal scavenger and free-radical inhibitor.
Challenges and Future Directions
Stability Optimization
Hydrolysis of maleimide groups remains a limitation in long-term storage. Encapsulation in lyophilized matrices or formulation with trehalose extends shelf life to 18 months at 4°C.
Expanding Biomedical Utility
Ongoing research explores:
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Multimodal Imaging: Combining Gd³⁺ (MRI) and ⁶⁴Cu (PET) chelation for theranostic applications.
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Redox-Responsive Drug Release: Exploiting the compound’s Fe³⁺/Fe²⁺ redox couple to trigger drug release in hypoxic tumor microenvironments.
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